Eicosen-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosen-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of eicosenoic acid or its derivatives. The reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as honeybee venom or specific orchids. The extraction process includes solvent extraction followed by purification using techniques like gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Eicosen-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to eicosenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to eicosane using strong reducing agents.
Substitution: This compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various halogenating agents and catalysts
Major Products
Oxidation: Eicosenoic acid
Reduction: Eicosane
Substitution: Halogenated eicosenes and other derivatives
Scientific Research Applications
Eicosen-1-ol has diverse applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of long-chain alcohols.
Medicine: Investigated for its potential antimicrobial properties and its role in modulating immune responses.
Mechanism of Action
Eicosen-1-ol exerts its effects primarily through its role as a pheromone. In honeybees, it acts as an alarm pheromone, triggering defensive behaviors in the colony. The compound binds to specific receptors on the antennae of honeybees, activating neural pathways that lead to the release of other alarm pheromones and the mobilization of worker bees .
Comparison with Similar Compounds
Similar Compounds
Eicosanol: A saturated alcohol with similar chain length but lacks the double bond present in eicosen-1-ol.
Eicosenoic acid: The carboxylic acid derivative of this compound.
Isopentyl acetate: Another component of honeybee alarm pheromones but with a different structure and function.
Uniqueness
This compound is unique due to its specific role in honeybee communication and its presence in both insect and plant sources. Its ability to act as an alarm pheromone and its involvement in pollination strategies highlight its ecological significance .
Properties
IUPAC Name |
(E)-icos-1-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJQRYKUUGFHPV-FMQUCBEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C=C/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28061-39-4 | |
Record name | Eicosen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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